ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate
Description
Ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate is a synthetic organic molecule featuring a benzoate ester core modified with a hexahydroquinazolinone scaffold and a 3,4-dihydroisoquinoline moiety. Its structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6/c1-2-42-31(40)24-12-5-7-14-26(24)33-28(37)21-36-27-15-8-6-13-25(27)30(39)35(32(36)41)18-9-16-29(38)34-19-17-22-10-3-4-11-23(22)20-34/h3-5,7,10-12,14,25,27H,2,6,8-9,13,15-21H2,1H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRBEXCXMIJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and quinazoline intermediates, followed by their coupling through various condensation reactions. Key steps include:
Formation of Isoquinoline Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Quinazoline Intermediate: This step requires the condensation of anthranilic acid derivatives with suitable aldehydes or ketones.
Coupling Reaction: The isoquinoline and quinazoline intermediates are coupled using reagents like acyl chlorides or anhydrides under controlled temperature and pH conditions.
Esterification: The final step involves the esterification of the coupled product with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Performing nucleophilic or electrophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium on carbon.
Solvents: Ethanol, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents like halogens, alkyl, or nitro groups.
Scientific Research Applications
Ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on various biological pathways and its potential therapeutic benefits.
Biochemistry: Investigating its interactions with proteins, nucleic acids, and other biomolecules.
Industrial Applications: Exploring its use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Benzoate Ester Derivatives
Several benzoate esters with analogous substitution patterns have been studied (Table 1):
Key Findings :
Quinazolinone-Containing Analogues
Quinazolinones are critical for bioactivity. Notable examples include:
Comparison with Target Compound :
- The acetylated amino linker in the target compound may reduce gastrointestinal toxicity compared to diaryl derivatives .
Electronic and Steric Properties
- Van der Waals Descriptors: The hexahydroquinazolinone’s saturated ring system reduces steric hindrance compared to aromatic quinazolinones, favoring interactions with hydrophobic binding pockets .
- NMR Analysis: Computational studies (B3LYP/6-31*G) show that substituents like the dihydroisoquinoline ring create unique electronic environments, as evidenced by deviations in ^13^C NMR chemical shifts (Δδ = 1.2–3.8 ppm vs. simpler benzoates) .
Biological Activity
Ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of isoquinoline derivatives that exhibit various biological activities. Its structure includes:
- An ethyl group
- A hexahydroquinazolin core
- A 3,4-dihydroisoquinoline moiety
This structural complexity contributes to its diverse interactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of isoquinoline compounds possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds indicate effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | E. coli |
| Compound B | 0.083 | S. aureus |
| Ethyl Derivative | 0.073 | Klebsiella pneumoniae |
2. Cytotoxicity
Preliminary cytotoxicity assays suggest that the compound may exhibit selective toxicity towards cancer cell lines. For example:
- Compounds similar to ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo... demonstrated LC50 values ranging from 280 to 765 μg/mL against various cancer cell lines .
3. Neuroprotective Effects
There is emerging evidence that isoquinoline derivatives may possess neuroprotective properties. The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
The biological activity of ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo... can be attributed to several mechanisms:
Enzyme Inhibition
The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
Receptor Modulation
Interactions with neurotransmitter receptors could explain its neuroprotective effects.
Oxidative Stress Reduction
Some studies suggest that isoquinoline derivatives can reduce oxidative stress in cells, contributing to their protective effects against neurodegeneration.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of isoquinoline derivatives and found that certain modifications enhanced their antimicrobial activity significantly .
- Neuroprotection in Animal Models : Research involving animal models of Parkinson's disease indicated that compounds similar to ethyl 2... could improve motor function and reduce neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
